molecular formula C19H13BrO4 B2690758 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637752-29-5

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No. B2690758
CAS RN: 637752-29-5
M. Wt: 385.213
InChI Key: VTDOHYHXQNBMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, also known as BMF-M, is a synthetic compound that has gained attention in the scientific community for its potential application in various fields. It is a flavonoid derivative that exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Synthesis and Spectral Analysis

The synthesis of related benzofuran and chromen-2-one derivatives involves complex chemical reactions that yield compounds with potential applications in material science and pharmaceutical research. For instance, Halim and Ibrahim (2022) detailed the synthesis, spectral analysis, quantum studies, and thermodynamic properties of a novel compound through ring opening followed by ring closure reactions. This study emphasizes the importance of such compounds in understanding molecular interactions and designing materials with specific properties (Halim & Ibrahim, 2022).

Molecular Interactions and Properties

Research on the fluorescence quenching of newly synthesized biologically active coumarin derivatives, such as the study by Evale and Hanagodimath (2009), illustrates the compound's potential in studying molecular interactions and properties. This work provides insights into the dynamic and static quenching mechanisms, contributing to the understanding of molecular behavior in various solvent environments, which is crucial for designing fluorescent markers and sensors in biomedical research (Evale & Hanagodimath, 2009).

Chemical Reactions and Mechanisms

The study by Kammel et al. (2015) on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea underlines the complex chemical reactions and mechanisms that these types of compounds can undergo. This research sheds light on the versatility of brominated compounds in synthetic chemistry, offering pathways for creating novel molecules with potential application in drug development and material science (Kammel et al., 2015).

properties

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOHYHXQNBMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.